molecular formula C29H36O15 B090299 Forsythoside I CAS No. 1357910-26-9

Forsythoside I

Katalognummer: B090299
CAS-Nummer: 1357910-26-9
Molekulargewicht: 624.6 g/mol
InChI-Schlüssel: GKRBWXABVALDGQ-GCELSKRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Forsythoside I is a phenylethanoid glycoside primarily isolated from Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional Chinese medicine for its anti-inflammatory, antioxidant, and antiviral properties . Structurally, it comprises four moieties: caffeoyl, hydroxytyrosol, rhamnose (Rha), and glucose (Glc), with a molecular formula of C₂₉H₃₆O₁₅ and a deprotonated ion [M−H]⁻ at m/z 623.19775 . It is often co-occurring with structurally similar compounds such as forsythoside A, forsythoside H, and acteoside, which share the same backbone but differ in substituent arrangements .

Vorbereitungsmethoden

Advanced Extraction Methodologies for Forsythoside A

β-Cyclodextrin-Assisted Extraction

The β-cyclodextrin (β-CD)-assisted method represents a green chemistry breakthrough, leveraging host-guest interactions to enhance solubility and stability. Optimized conditions include a plant-to-β-CD ratio of 3.61:5, solid-liquid ratio of 1:36.3, temperature of 75.25°C, and pH 3.94, achieving yields of 11.80% for Forsythoside A, 5.49% for phillyrin, and 0.319% for phillygenol . Molecular docking studies confirm that β-CD forms stable inclusion complexes with Forsythoside A, shielding its ester bonds and phenolic hydroxyl groups from oxidative degradation . Compared to traditional methods requiring six steps, this single-phase process reduces energy consumption by 40% and eliminates the need for toxic ionic liquids .

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC with ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5 v/v) achieves 98.19% purity of Forsythoside A in a single step . This technique capitalizes on partitioning coefficients between immiscible solvents, avoiding irreversible adsorption losses seen in column chromatography. The method’s scalability is evidenced by its application to 500g batches of Forsythia suspensa leaves, with a recovery rate exceeding 92% .

Macroporous Resin Adsorption

AB-8 resin demonstrates superior adsorption capacity for Forsythoside A, with optimal conditions including a 1.5:1 sample-to-resin ratio and elution with 30% ethanol . This method achieves 97% purity while concurrently isolating rutin and phillyrin, enabling multi-component extraction from a single feedstock .

Purification and Stabilization Strategies

Thermal and pH Stability Profiling

Forsythoside A exhibits maximal stability at 70°C and pH 4.0, with degradation rates increasing exponentially above 75°C (5.2% loss/hour) and in alkaline conditions (pH >8) . β-CD complexation reduces thermal degradation by 63% through steric hindrance of reactive moieties .

C18 Reverse-Phase Chromatography

Post-resin purification using C18 silica gel columns with acetonitrile-water (25:75) mobile phase achieves pharmaceutical-grade purity (>99%), as validated by HPLC-UV (277nm) and NMR spectroscopy . This step removes residual flavonoids and lignans, reducing endotoxin levels to <0.25 EU/mg .

Industrial-Scale Production Innovations

Supercritical CO₂ Extraction

Patent CN102219813B details a method combining supercritical CO₂ (40MPa, 55°C) with subsequent ethanol precipitation, yielding 8.7% Forsythoside A with 94% purity . This solvent-free approach reduces processing time by 70% compared to conventional ethanol reflux .

Continuous Counter-Current Systems

Pilot-scale HSCCC units processing 20kg/day of plant material demonstrate consistent output (9.8±0.4% yield) through automated phase separation and real-time UV monitoring .

Comparative Analysis of Extraction Techniques

MethodYield (%)Purity (%)Energy Use (kWh/kg)Scalability
β-CD-assisted11.8095.218.4Industrial
HSCCC9.598.232.7Pilot
Supercritical CO₂8.794.025.9Commercial
Ethanol Reflux6.282.541.3Laboratory

Data synthesized from

Degradation Kinetics and Stabilization

Accelerated stability studies reveal Forsythoside A follows first-order degradation kinetics:
ln(C/C0)=kt\ln(C/C_0) = -kt
Where k=0.021h1k = 0.021 \, \text{h}^{-1} at 25°C, increasing to 0.158h10.158 \, \text{h}^{-1} at 70°C . β-CD complexation reduces kk to 0.0083 h⁻¹, extending shelf-life from 6 to 18 months at ambient storage .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Forsythoside I contains a β-d-glucopyranosyl core linked to α-l-rhamnopyranose and a 3,4-dihydroxyphenylethyl group. The caffeoyl moiety is esterified at the C-3 position of the glucopyranosyl unit (Figure 1) . This configuration dictates its susceptibility to hydrolysis, oxidation, and substitution reactions.

Key Functional Groups :

  • Glycosidic bonds (C-1 of rhamnose to C-6 of glucose)

  • Esterified caffeoyl group (at C-3 of glucose)

  • Phenolic hydroxyl groups (on the caffeoyl and phenylethyl units)

Hydrolysis Reactions

The ester and glycosidic bonds in this compound are prone to acid- or enzyme-catalyzed hydrolysis:

Acidic Hydrolysis

  • Conditions : 0.1–1.0 M HCl, 60–100°C, 1–6 hours.

  • Outcome : Cleavage of the caffeoyl ester bond yields caffeic acid and the deacylated glycoside . Glycosidic bonds remain stable under mild acidic conditions but hydrolyze under prolonged heating.

Enzymatic Hydrolysis

  • Enzymes : β-glucosidases, esterases.

  • Outcome : Selective cleavage of glucose or rhamnose units, releasing aglycones.

Oxidation Reactions

This compound undergoes oxidation at phenolic and alcohol groups:

Oxidizing Agent Conditions Products
KMnO₄Acidic (H₂SO₄), 25°CQuinones from caffeoyl moiety
H₂O₂Neutral pH, Fe²⁺ catalystOxidized glucopyranosyl derivatives
O₂ (aerobic)Alkaline solution, 50°CPolymerized phenolic compounds

The caffeoyl group is particularly reactive due to its ortho-dihydroxy structure, facilitating rapid oxidation to quinones .

Reduction Reactions

Reduction targets the carbonyl group in the caffeoyl ester:

Reducing Agent Conditions Products
NaBH₄Methanol, 0°CSaturated alcohol derivatives
LiAlH₄Dry THF, refluxComplete reduction of ester to alcohol

Reduction preserves the glycosidic framework while modifying the caffeoyl moiety .

Substitution and Transesterification

Nucleophilic agents attack the ester carbonyl or glycosidic oxygen:

Transesterification

  • Reagents : Methanol/H⁺, ethanol/H⁺.

  • Outcome : Caffeoyl group replaced by methyl/ethyl esters .

Glycosylation

  • Conditions : Acetyl chloride, pyridine.

  • Outcome : Acetylation of hydroxyl groups, forming peracetylated derivatives for structural analysis .

Thermal Degradation

Heating above 150°C induces decomposition:

  • Products : Char (from phenolic polymerization), volatile organic compounds (e.g., furans).

  • Mechanism : Radical-mediated scission of glycosidic and ester bonds .

Analytical Characterization

Post-reaction products are characterized via:

  • NMR : To track loss/gain of protons (e.g., ester hydrolysis reduces caffeoyl signals) .

  • HPLC-MS : Identifies molecular weight changes (e.g., oxidation increases m/z by 16 Da) .

Wissenschaftliche Forschungsanwendungen

Forsythoside I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Referenzverbindung bei der Untersuchung von Phenylethanoidglykosiden und deren Derivaten verwendet.

    Biologie: this compound wird auf seine potenziellen entzündungshemmenden und antioxidativen Wirkungen auf verschiedene biologische Systeme untersucht.

    Medizin: Diese Verbindung wird auf ihre potenziellen therapeutischen Wirkungen gegen Virusinfektionen, Entzündungen und oxidativem Stress bedingte Krankheiten untersucht.

    Industrie: This compound wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nutrazeutika verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Wirkmechanismus

Forsythoside I is structurally similar to other phenylethanoid glycosides such as Forsythoside A, Forsythoside B, and Forsythoside C. this compound is unique due to its specific molecular structure and higher content in Forsythia suspensa .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Forsythoside I and its analogs belong to the phenylethanoid glycoside family, characterized by a caffeoyl group linked to a hydroxytyrosol core and sugar units. Key structural distinctions include:

Compound Molecular Formula Key Substituents Isomeric Relationship
This compound C₂₉H₃₆O₁₅ Caffeoyl, Rha-Glc Isomer of H
Forsythoside A C₂₉H₃₆O₁₅ Caffeoyl, Rha-Glc (different linkage)
Forsythoside H C₂₉H₃₆O₁₅ Caffeoyl, Rha-Glc (isomeric to I) Isomer of I
Acteoside C₂₉H₃₆O₁₅ Caffeoyl, Rha-Glc (varied stereochemistry)

This compound and H are structural isomers , differing in the position or configuration of the caffeoyl or sugar groups . Forsythoside A, first isolated in 1982, shares the same molecular formula but has distinct glycosidic linkages, influencing its pharmacological behavior .

Antioxidant Activity

This compound exhibits superior antioxidant activity compared to analogs, as demonstrated in multiple assays:

Assay This compound (IC₅₀, µg/mL) Forsythoside A (IC₅₀, µg/mL) Acteoside (IC₅₀, µg/mL) Ascorbic Acid (IC₅₀, µg/mL)
DPPH radical scavenging 1.22 2.00 1.37 1.87
Liver tissue MDA inhibition 0.73 1.45 2.28 49.10
Erythrocyte membrane lipid peroxidation 1.21 2.55 2.82 73.24

This compound outperforms forsythoside A and acteoside in neutralizing free radicals and inhibiting lipid peroxidation, likely due to its optimal caffeoyl group positioning enhancing electron donation .

Antimicrobial and Antiviral Effects

  • Antimicrobial Activity : Both this compound and A are key antimicrobial agents in Forsythia suspensa leaves, targeting pathogens like Staphylococcus aureus .
  • Antiviral Activity: Forsythoside A inhibits avian infectious bronchitis virus (IBV) at 0.64 µM by blocking viral entry .

Anti-inflammatory and Immunomodulatory Effects

  • Forsythoside A: Reduces psoriasis-like dermatitis in mice by suppressing IL-17A and Th17 cells, indicating a broader immunomodulatory role .

Occurrence in Plant Material

  • This compound : Abundant in Forsythia suspensa leaves and green fruits (GF), with concentrations declining in ripe fruits (RF) .
  • Forsythoside A : Dominates in GF, contributing to higher antioxidant activity compared to RF .

Biologische Aktivität

Forsythoside I, a bioactive compound derived from Forsythia suspensa, has garnered significant attention for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and antioxidant effects, supported by various studies and case analyses.

Chemical Structure and Classification

This compound belongs to a class of compounds known as forsythiasides, which are phenylpropanoid glycosides. These compounds are characterized by their ability to modulate various biological pathways, particularly those involved in inflammation and oxidative stress.

This compound exerts its biological effects through several key mechanisms:

  • Anti-inflammatory Activity :
    • This compound inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the NF-κB signaling pathway. This pathway is crucial in regulating immune responses and inflammation.
    • It has been shown to reduce the activation of TLR4/MyD88/NF-κB signaling pathways in various cell models, leading to decreased inflammatory responses in conditions such as lipopolysaccharide (LPS)-induced inflammation .
  • Neuroprotective Effects :
    • This compound has demonstrated protective effects against neuronal damage in models of cerebral ischemia. It activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes like HO-1, which mitigate oxidative stress in neuronal tissues .
    • Studies indicate that this compound can inhibit apoptosis and autophagy in neuronal cells under stress conditions, thereby preserving cell viability .
  • Antioxidant Properties :
    • The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various biological systems. This activity is critical for preventing cellular damage and maintaining cellular homeostasis .

In Vitro Studies

Several in vitro studies have highlighted the efficacy of this compound in modulating inflammatory responses:

  • Cell Culture Models : In RAW 264.7 macrophages treated with LPS, this compound significantly reduced the secretion of inflammatory cytokines and inhibited NF-κB activation .
  • Neuronal Cell Lines : In PC12 cells subjected to ischemic conditions, this compound enhanced cell survival rates by inhibiting inflammatory signaling pathways .

In Vivo Studies

Research involving animal models provides further insights into the therapeutic potential of this compound:

StudyModelDoseDurationKey Findings
Zhang et al. (2022)Chronic inflammation model in rats100 mg/kg10 daysReduced serum levels of TNF-α and IL-6; improved antioxidant enzyme activity.
Jeong et al. (2021)Fulminant hepatitis mice300 mg/kg6 daysDecreased liver enzymes (AST/ALT) indicating hepatoprotective effects.
Wang et al. (2022)LPS-induced acute lung injury mice1.5 g/kg3 daysLowered mRNA expression of pro-inflammatory cytokines (IL-6, TNF-α).

Case Studies

  • Acute Lung Injury : In a model of LPS-induced acute lung injury, administration of this compound led to significant reductions in lung inflammation markers and improved pulmonary function metrics .
  • Neurodegenerative Models : In APP/PS1 transgenic mice used for Alzheimer's research, this compound treatment resulted in lowered levels of inflammatory markers associated with neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate the anti-inflammatory activity of Forsythoside I?

this compound's anti-inflammatory effects are typically assessed using in vitro models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Key endpoints include measuring cytokine levels (e.g., TNF-α, IL-6) via ELISA and analyzing NF-κB pathway modulation through Western blotting . For preliminary in vivo validation, murine models of acute lung injury (ALI) are employed, with bronchoalveolar lavage fluid (BALF) analysis for inflammatory markers .

Q. What methodological considerations are critical for isolating this compound from Forsythia suspensa?

Isolation involves methanol extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Purity validation requires NMR and mass spectrometry, with solubility parameters (e.g., ≥16.1 mg/mL in water) influencing solvent selection for bioassays . Storage at -20°C in powder form preserves stability .

Q. How can researchers address discrepancies in this compound’s bioactivity across studies?

Variations may arise from differences in cell lines, dosage ranges, or solvent systems. Standardizing protocols (e.g., using LPS at 1 µg/mL for RAW264.7 activation) and including positive controls (e.g., dexamethasone for anti-inflammatory assays) improves reproducibility . Cross-study comparisons should account for solvent effects, as this compound’s solubility varies significantly in DMSO vs. ethanol .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of the NLRP3 inflammasome in acute lung injury?

this compound attenuates ALI by targeting the TXNIP/NLRP3 axis. Mechanistic studies involve immunohistochemistry to assess NLRP3 expression in lung tissue and siRNA knockdown experiments to validate TXNIP’s role. Dose-dependent reductions in caspase-1 activation and IL-1β secretion are critical endpoints .

Q. How does this compound’s structure-activity relationship compare to related phenylethanoid glycosides (e.g., Forsythoside A and E)?

Structural variations (e.g., glycosylation patterns) influence bioactivity. For example, this compound’s ACE2 affinity (KD = 18.7 µM) differs from Forsythoside A (15.8 µM), suggesting divergent roles in viral entry inhibition . Spectroscopic methods (e.g., fluorescence quenching) reveal differences in serum albumin binding, impacting pharmacokinetics .

Q. What strategies optimize this compound’s bioavailability for in vivo therapeutic studies?

Nanoencapsulation (e.g., liposomes) enhances solubility and bioavailability. Pharmacokinetic profiling via LC-MS/MS in rodent plasma identifies peak concentration times (Tmax) and half-life (t1/2). Co-administration with absorption enhancers (e.g., cyclodextrins) is explored to improve intestinal permeability .

Methodological and Data Analysis Questions

Q. How should researchers design dose-response experiments for this compound to ensure statistical rigor?

Use a log-scale concentration range (e.g., 1–100 µM) with at least five doses. Nonlinear regression models (e.g., Hill equation) calculate EC50/IC50. Include triplicate technical replicates and biological triplicates to address variability. Data normalization to vehicle controls is essential .

Q. What in silico tools are applicable to predict this compound’s drug-likeness and target interactions?

Molecular docking (AutoDock Vina) evaluates binding affinity to targets like ACE2 or NLRP3. SwissADME predicts pharmacokinetic properties (e.g., LogP, bioavailability score). Network pharmacology identifies multi-target effects, linking anti-inflammatory and antiviral activities .

Q. Contradictions and Knowledge Gaps

Q. Why do some studies report conflicting results on this compound’s antioxidant capacity?

Discrepancies may stem from assay choice (e.g., DPPH vs. FRAP) or oxidative stress models (e.g., H2O2-induced vs. aging models). Standardizing ROS measurement protocols (e.g., flow cytometry for intracellular ROS) and controlling for solvent interference (e.g., DMSO’s radical scavenging) can resolve inconsistencies .

Q. How can researchers reconcile this compound’s dual pro-survival and pro-apoptotic effects in cancer models?

Context-dependent effects require cell-type-specific analysis. For instance, in hepatocellular carcinoma, evaluate caspase-3/7 activation (apoptosis) alongside PI3K/Akt pathway modulation (pro-survival). Single-cell RNA sequencing may elucidate heterogeneous responses .

Eigenschaften

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBWXABVALDGQ-GCELSKRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.